1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride
Overview
Description
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C6H9NO2·HCl and a molecular weight of 163.6 g/mol . This compound is known for its unique structure, which includes a tetrahydropyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to affect dopaminergic neurons .
Mode of Action
Mptp, a related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Pathways
Mptp is known to block the mitochondrial complex i, leading to mitochondrial dysfunction .
Result of Action
Mptp is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 1,4-diketones with ammonia or primary amines in the presence of an acid catalyst can yield tetrahydropyridine derivatives . The reaction conditions typically involve heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of Bronsted acidic ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the synthesis . These methods aim to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1,2,3,4-Tetrahydropyridine: This isomer has a different ring structure and exhibits distinct chemical properties.
2,3,4,5-Tetrahydropyridine: Another structural isomer with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNLNQINLZHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-52-9 | |
Record name | 2-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41994-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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